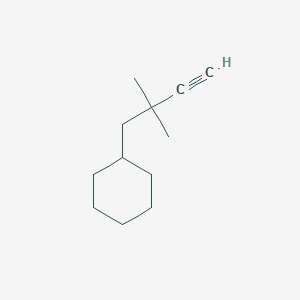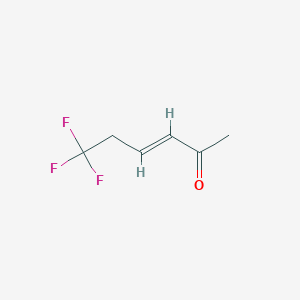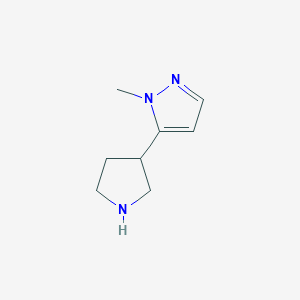![molecular formula C18H18BrNO4 B13607435 benzylN-[5-(4-bromophenyl)-1,3-dioxan-5-yl]carbamate](/img/structure/B13607435.png)
benzylN-[5-(4-bromophenyl)-1,3-dioxan-5-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-[5-(4-bromophenyl)-1,3-dioxan-5-yl]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group, a bromophenyl group, and a dioxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[5-(4-bromophenyl)-1,3-dioxan-5-yl]carbamate typically involves the reaction of benzyl chloroformate with 5-(4-bromophenyl)-1,3-dioxane-5-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions.
Industrial Production Methods
On an industrial scale, the production of benzyl N-[5-(4-bromophenyl)-1,3-dioxan-5-yl]carbamate may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of high-purity starting materials and stringent control of reaction conditions are crucial to achieving high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl N-[5-(4-bromophenyl)-1,3-dioxan-5-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols can replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates with different functional groups.
Applications De Recherche Scientifique
Benzyl N-[5-(4-bromophenyl)-1,3-dioxan-5-yl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of benzyl N-[5-(4-bromophenyl)-1,3-dioxan-5-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In biological systems, it may interact with cellular pathways involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl N-[5-(4-chlorophenyl)-1,3-dioxan-5-yl]carbamate
- Benzyl N-[5-(4-fluorophenyl)-1,3-dioxan-5-yl]carbamate
- Benzyl N-[5-(4-methylphenyl)-1,3-dioxan-5-yl]carbamate
Uniqueness
Benzyl N-[5-(4-bromophenyl)-1,3-dioxan-5-yl]carbamate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also serve as a handle for further functionalization, making this compound a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C18H18BrNO4 |
|---|---|
Poids moléculaire |
392.2 g/mol |
Nom IUPAC |
benzyl N-[5-(4-bromophenyl)-1,3-dioxan-5-yl]carbamate |
InChI |
InChI=1S/C18H18BrNO4/c19-16-8-6-15(7-9-16)18(11-22-13-23-12-18)20-17(21)24-10-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,20,21) |
Clé InChI |
ZDCMQOACUZHVNX-UHFFFAOYSA-N |
SMILES canonique |
C1C(COCO1)(C2=CC=C(C=C2)Br)NC(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


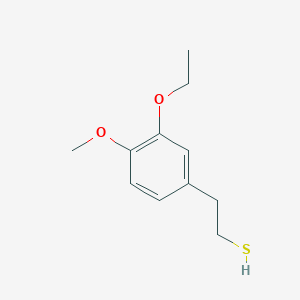


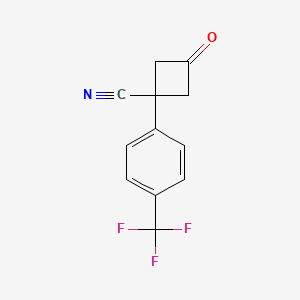
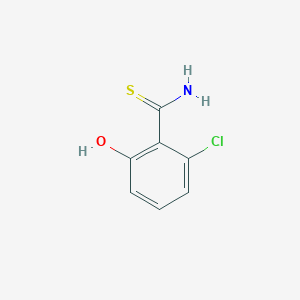
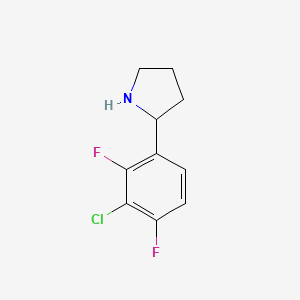
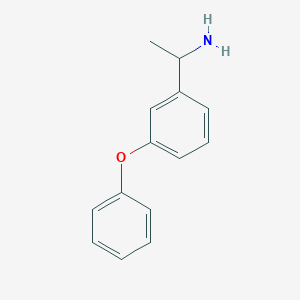
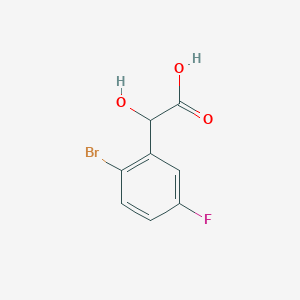
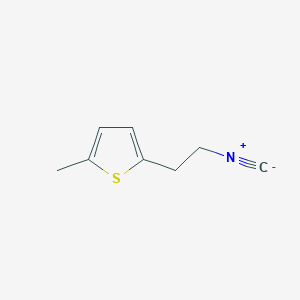
![(1S)-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13607398.png)
